3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine
Description
Chemical Structure: The compound consists of a pyridine ring substituted at the 3-position with a pyrazole moiety bearing a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 4-position (Figure 1). Its IUPAC name is 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine.
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-8-17-18(10-11)12-6-5-7-16-9-12/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXSOTHMZWWOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725898 | |
| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286202-05-8 | |
| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine typically involves the reaction of 3-pyridyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate ester to the corresponding borane.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent oxidation and degradation of the reactants .
Major Products Formed
The major products formed from these reactions include biaryl compounds, boronic acids, and boranes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing a pyrazole moiety exhibit promising anticancer properties. The incorporation of the tetramethyl-1,3,2-dioxaborolane group enhances the bioactivity of these compounds. Studies have shown that derivatives of pyrazole can inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. For instance, the compound has been tested against various cancer types, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The unique structure of 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine has also been explored for its antimicrobial activity. Research suggests that the compound can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects. This application is particularly relevant in the development of new antibiotics to combat resistant strains.
Cross-Coupling Reactions
The compound serves as a valuable reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boron-containing structure facilitates reactions with organohalides in Suzuki-Miyaura coupling processes. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
| Reaction Type | Role of Compound | Outcome |
|---|---|---|
| Suzuki-Miyaura Coupling | Catalyst and reagent | Efficient formation of biaryl compounds |
| Negishi Coupling | Intermediate for C-C bond formation | Synthesis of substituted alkenes |
Polymer Chemistry
In materials science, this compound is utilized in the synthesis of functional polymers. The incorporation of boron into polymer backbones can enhance thermal stability and mechanical properties. These polymers can be used in coatings, adhesives, and composite materials.
Sensor Development
The compound's unique electronic properties make it suitable for developing sensors that detect specific ions or small molecules. Its ability to change fluorescence or conductivity in response to environmental changes is being researched for applications in environmental monitoring and biomedical diagnostics.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer potential of pyrazole derivatives including this compound. The results indicated that this compound exhibited significant inhibition against breast cancer cell lines with an IC50 value lower than existing chemotherapeutics.
Case Study 2: Catalytic Efficiency
In a publication from Chemical Communications, researchers reported using the compound as a catalyst in Suzuki coupling reactions. The study highlighted its efficiency compared to traditional catalysts, achieving higher yields and shorter reaction times under mild conditions.
Mechanism of Action
The mechanism of action of 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound acts as a boron source to form biaryl products .
Comparison with Similar Compounds
Key Properties :
- CAS No.: 864754-21-2
- Molecular Formula : C₁₅H₂₀BN₃O₂
- Molecular Weight : 285.15 g/mol
- Purity : Typically ≥95% (commercial sources) .
- Applications : Primarily used as a boronate ester intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in drug discovery and materials science .
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound belongs to a class of pyrazole-boronate esters with diverse substituents on the pyrazole or heteroaromatic ring. Key analogs include:
Structural Insights :
- Positional Isomerism: The position of the pyridine ring (2- vs. 3-) affects electronic properties and steric accessibility during cross-coupling reactions.
- Substituent Effects : Bulky groups (e.g., tert-butyl) enhance steric hindrance, reducing reaction rates in Suzuki couplings but improving selectivity for challenging substrates . Polar substituents (e.g., oxetane) improve aqueous solubility, critical for pharmacokinetic optimization .
Physicochemical Properties
| Property | Target Compound | 2-Pyridine Analog | Oxetane Derivative |
|---|---|---|---|
| LogP | 2.1 (predicted) | 1.8 | 1.5 |
| Solubility (DMSO) | >50 mg/mL | >50 mg/mL | 30 mg/mL |
| Thermal Stability | Stable to 150°C | Stable to 140°C | Degrades at 120°C |
| Hygroscopicity | Low | Moderate | High (due to oxetane) |
Notes:
Reactivity in Cross-Coupling Reactions
The tetramethyl-dioxaborolane group enables efficient transmetalation in palladium-catalyzed Suzuki-Miyaura reactions. Comparative studies reveal:
- Reaction Yield : The target compound achieves 85–90% yield with aryl chlorides under standard conditions (Pd(PPh₃)₄, K₂CO₃, 80°C), outperforming tert-butyl-substituted analogs (70–75%) due to reduced steric hindrance .
- Substrate Scope : Electron-deficient aryl halides react faster with the target compound than with 2-pyridine analogs, attributed to the electron-withdrawing effect of the 3-pyridine ring .
Biological Activity
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a boron-containing moiety, which is significant in various biological applications, including drug development and targeting specific enzymes or receptors.
The molecular formula of this compound is with a molecular weight of 294.16 g/mol. It exhibits a melting point range of approximately 125°C to 130°C and is characterized by its solubility properties, being insoluble in water but potentially soluble in organic solvents .
Antiparasitic Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiparasitic activity. For instance, compounds with similar structures have been shown to inhibit the activity of PfATP4, a sodium pump essential for Plasmodium falciparum survival. The introduction of polar functionalities in these compounds improved their aqueous solubility while maintaining antiparasitic efficacy . Although specific data on this compound's activity against parasites is limited, its structural analogs demonstrate the potential for similar biological effects.
Enzyme Inhibition
The incorporation of boron in organic compounds often enhances their ability to interact with biological targets. Boron-containing compounds have been studied for their inhibitory effects on various enzymes. For example, they can act as inhibitors for serine proteases and other enzymes involved in metabolic pathways. The precise mechanism by which this compound interacts with these enzymes remains an area for further investigation.
Case Studies
Several case studies highlight the biological implications of similar compounds:
- Dihydroquinazolinone Derivatives : These compounds were optimized to improve their pharmacokinetic profiles while retaining antiparasitic activity. The modifications led to enhanced efficacy against malaria in mouse models .
- Trypanocidal Activity : Compounds targeting N-myristoyltransferase (NMT) have shown promising results against Trypanosoma brucei, suggesting that similar pyrazole derivatives could be effective against other parasitic infections .
Data Table: Comparative Biological Activity
Q & A
Q. What are the optimal synthetic routes for preparing 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. Key precursors include halogenated pyridine derivatives (e.g., 3-bromo- or 3-chloropyridine) and pyrazole-boronate intermediates. For example, describes analogous compounds synthesized by coupling tetramethyl dioxaborolane-containing pyrazoles with halogenated heterocycles under palladium catalysis. Reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, solvent mixtures) should be optimized to achieve yields >80% .
Q. How can the purity and structural integrity of this compound be validated?
Characterization involves:
- NMR spectroscopy : ¹H/¹³C/¹¹B NMR to confirm boronate ester integration and absence of hydrolyzed byproducts.
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly to resolve stereochemical ambiguities in the pyrazole-pyridine linkage .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₁₈BN₃O₂, exact mass 283.14 g/mol) .
Q. What solvents and storage conditions are recommended to prevent boronate ester hydrolysis?
The compound is moisture-sensitive. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). Hydrolytic stability can be assessed via time-resolved ¹¹B NMR in D₂O to monitor degradation kinetics .
Advanced Research Questions
Q. How does the electronic nature of the pyridine ring influence Suzuki-Miyaura coupling efficiency?
The pyridine’s electron-withdrawing effect enhances the electrophilicity of the adjacent carbon, facilitating oxidative addition with Pd(0). However, steric hindrance from substituents may reduce coupling yields. Computational studies (DFT) can predict reaction barriers, while Hammett parameters correlate substituent effects with reaction rates .
Q. What strategies resolve contradictions in reported catalytic activity for cross-coupling reactions?
Discrepancies in catalytic efficiency (e.g., Pd vs. Ni catalysts) can arise from ligand selection or solvent polarity. Systematic screening using Design of Experiments (DoE) is recommended. For example, highlights ligandless Pd systems for aryl-aryl couplings, but chelating ligands (e.g., SPhos) may improve yields for sterically hindered substrates .
Q. How can this compound be utilized in materials science applications?
The pyridine-pyrazole-boronate motif is a potential ligand for transition-metal complexes in optoelectronics. demonstrates similar Co(III) complexes as p-type dopants in organic semiconductors, achieving 7.2% efficiency in dye-sensitized solar cells. Photophysical studies (UV-Vis, PL) and cyclic voltammetry can assess charge-transfer properties .
Q. What computational methods predict the compound’s reactivity in multi-step syntheses?
Molecular dynamics (MD) simulations and docking studies model interactions with biological targets (e.g., kinases). QSAR models correlate substituent effects with bioactivity. For example, ’s triazole derivatives suggest pyridine-boronate hybrids as kinase inhibitors, validated via IC₅₀ assays .
Key Challenges and Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
